3-Bromopyridine-2,6-diamine

Übersicht

Beschreibung

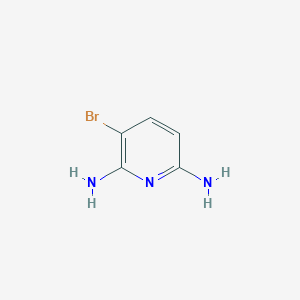

3-Bromopyridine-2,6-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two amino groups at the 2 and 6 positions and a bromine atom at the 3 position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2,6-diamine typically involves the bromination of 2,6-diaminopyridine. One common method includes the reaction of 2,6-diaminopyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromopyridine-2,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amino groups can be oxidized to form nitro or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and nitric acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include nitro derivatives and other oxidized forms.

Reduction Reactions: Products include primary and secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Bromopyridine-2,6-diamine serves as a vital intermediate in synthesizing various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its derivatives have shown promising biological activities, including antimicrobial properties.

Case Study: Antimicrobial Activity

A study synthesized derivatives of this compound and evaluated their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values noted in the following table:

| Compound | Antibacterial Activity (MIC μg/mL) |

|---|---|

| This compound | 32 |

| Derivative A | 16 |

| Derivative B | 8 |

These findings suggest that modifications to the structure can enhance the antibacterial efficacy of the compound.

Agricultural Chemicals

In agricultural applications, this compound is utilized in formulating agrochemicals. Its role enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields. The compound's ability to act as a building block for more complex molecules allows for the development of novel agricultural products.

Material Science

The compound is also employed in material science for creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors due to the unique properties imparted by the bromopyridine structure.

Biochemical Research

Researchers utilize this compound as a building block for designing biochemical probes. These probes are essential for studying biological processes and disease mechanisms. The compound's reactivity allows it to participate in various chemical reactions, making it valuable for organic synthesis.

Example: Synthesis of Imidazo[4,5-b]pyridine Derivatives

A notable application includes synthesizing imidazo[4,5-b]pyridine derivatives from this compound. These derivatives have been evaluated for their biological activities, demonstrating potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-Bromopyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Bromopyridine: Lacks the amino groups, making it less reactive in certain substitution reactions.

3-Aminopyridine: Lacks the bromine atom, affecting its reactivity and applications.

2,6-Diaminopyridine: Lacks the bromine atom, making it less versatile in synthetic applications.

Uniqueness: 3-Bromopyridine-2,6-diamine is unique due to the presence of both amino groups and a bromine atom, which provides a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

Biologische Aktivität

3-Bromopyridine-2,6-diamine (CHBrN) is a pyridine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and amino groups at the 2 and 6 positions of the pyridine ring. This unique arrangement contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves bromination of 2,6-diaminopyridine. A common method includes:

- Reagents : Bromine in acetic acid.

- Conditions : Controlled temperature to ensure selective bromination.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including those resistant to standard treatments.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The compound interacts with specific enzymes involved in cell division and apoptosis. It may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell survival.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to its amino groups. Additionally, the bromine atom may enhance interactions through halogen bonding, which is critical in drug design for improving binding affinity to biological targets.

Comparison with Similar Compounds

When compared to other related compounds such as 2-bromopyridine and 3-aminopyridine, this compound shows enhanced reactivity due to the presence of both amino groups and a bromine atom. This combination allows for greater versatility in synthetic applications and biological interactions.

Table 2: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromopyridine | Lacks amino groups | Limited antimicrobial properties |

| 3-Aminopyridine | Lacks bromine atom | Moderate anticancer activity |

| This compound | Contains both amino groups and bromine | Significant antimicrobial & anticancer activity |

Eigenschaften

IUPAC Name |

3-bromopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJSQTQQPDJROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362857 | |

| Record name | 3-bromopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-86-5 | |

| Record name | 3-Bromo-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.